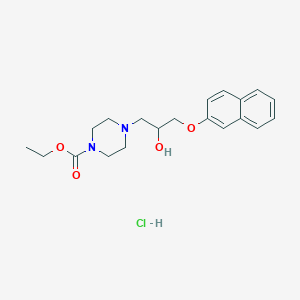
Ethyl 4-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H27ClN2O4 and its molecular weight is 394.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)piperazine-1-carboxylate hydrochloride, a synthetic compound, belongs to the class of piperazine derivatives. Its unique structure, featuring a piperazine ring and a naphthalene moiety, suggests potential biological activities that merit detailed exploration. This article examines its biological activity based on available research findings, including synthesis methods, biological interactions, and potential therapeutic applications.
The compound is characterized by the following properties:
- Molecular Formula : C20H27ClN2O4
- Molecular Weight : Approximately 394.9 g/mol
- CAS Number : 1323621-62-0
Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Six-membered cyclic compound with two nitrogen atoms |
| Naphthalene Moiety | Contributes to unique properties and potential biological activity |
| Ethyl Ester Group | Enhances solubility and bioavailability |
Interaction with Biological Targets
Preliminary studies indicate that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are critical for mood regulation and cognitive functions. Further investigations are required to determine binding affinities and mechanisms of action.
Potential Biological Activities
Research on similar compounds suggests several potential biological activities:
- Antidepressant Effects : Compounds with piperazine structures have been noted for their mood-enhancing properties.
- Antimicrobial Activity : Naphthalene derivatives often exhibit antimicrobial effects against various pathogens.
- Neuroprotective Effects : Some studies suggest that piperazine derivatives can protect neuronal cells from oxidative stress.
Case Studies and Research Findings
- Synthesis and Characterization : Various methods have been developed for synthesizing this compound, including microwave-assisted techniques. Characterization typically involves spectroscopic methods such as NMR and mass spectrometry to confirm structure and purity .
- In Vitro Studies : Initial in vitro assays have indicated that the compound may inhibit specific enzymes related to neurotransmission, although comprehensive studies are still needed to validate these findings .
- Comparative Analysis with Similar Compounds :
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(2-Hydroxyethyl)-piperazine | Hydroxyethyl group | Potential antidepressant effects |
| Naphthalene-based piperazines | Naphthalene moiety | Antimicrobial activity |
| 4-(Benzyl)-piperazine derivatives | Benzyl substitution | Modulators of fatty acid amide hydrolase |
Future Directions
The current research on this compound is primarily pre-clinical. Further studies are essential to explore its full therapeutic potential. Areas for future research include:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in humans.
- Mechanistic Studies : Detailed investigations into the mechanisms of action at the molecular level.
Propriétés
IUPAC Name |
ethyl 4-(2-hydroxy-3-naphthalen-2-yloxypropyl)piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4.ClH/c1-2-25-20(24)22-11-9-21(10-12-22)14-18(23)15-26-19-8-7-16-5-3-4-6-17(16)13-19;/h3-8,13,18,23H,2,9-12,14-15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUKTMPNJIZHNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













